1-Nitropyrazole

Übersicht

Beschreibung

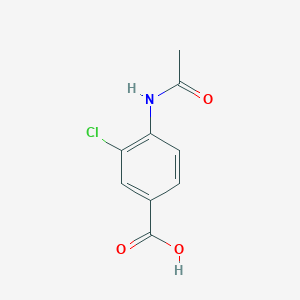

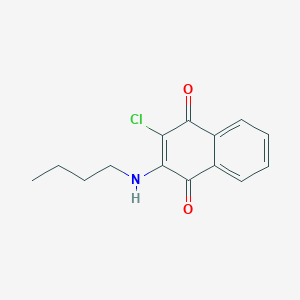

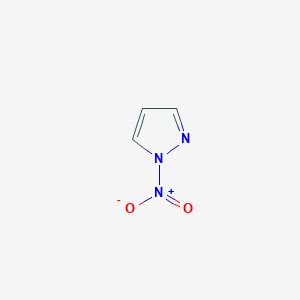

1-Nitropyrazole is a chemical compound with the molecular formula C3H3N3O2 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of 1-Nitropyrazole and its derivatives has been a topic of interest in recent years . A variety of methods have been developed, including the reaction of 3-nitropyrazole or 4-nitropyrazole with 40% formaldehyde solution . The synthesis process is aimed at improving reaction efficiency, shortening reaction steps, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds .

Molecular Structure Analysis

The molecular structure of 1-Nitropyrazole has been studied using various techniques . The five-membered ring of 1-nitropyrazole remains planar in unsubstituted pyrazole, while the nitro group is located in the plane of the ring . The N1–NO2 bond is longer than that of dinitramides O2N–N–NO2 .

Chemical Reactions Analysis

The chemical reactions of 1-Nitropyrazole are not well-documented in the literature. More research is needed in this area .

Physical And Chemical Properties Analysis

1-Nitropyrazole has a density of 1.6±0.1 g/cm3, a boiling point of 269.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 26.5±0.5 cm3, and a polar surface area of 64 Å2 .

Wissenschaftliche Forschungsanwendungen

1-Nitropyrazole: Applications in Scientific Research: 1-Nitropyrazole is a compound that has garnered attention in various scientific research fields due to its unique properties. Below are detailed sections focusing on six unique applications:

Energetic Materials

1-Nitropyrazole and its derivatives are known for their high heat of formation, good thermal stability, and excellent detonation performances. These properties make them suitable for use in energetic materials, which are substances that release energy rapidly when triggered. The potential applications of 1-Nitropyrazole in this field are significant due to the ongoing demand for advanced materials with better performance and safety profiles .

Synthesis of Derivatives

The synthesis of 1-Nitropyrazole derivatives is a vibrant area of research. These derivatives are explored for various uses, including as intermediates in organic synthesis or as building blocks for more complex molecules. The development of new synthetic routes and methods can lead to the discovery of compounds with novel properties and applications .

Explosive Performance

The explosive performance of 1-Nitropyrazole derivatives is another area of interest. Researchers are investigating these compounds for their potential use in explosives, propellants, and pyrotechnics. The aim is to develop materials that offer controlled explosive behavior, which is crucial for both military and civilian applications .

Physical Properties Analysis

Understanding the physical properties of 1-Nitropyrazole is essential for its application in various fields. Studies focus on determining its melting point, solubility, density, and other relevant physical characteristics. These properties can influence how the compound is processed, handled, and applied in practical scenarios .

Development Trends

The research on 1-Nitropyrazole is continuously evolving, with new trends emerging in its application and synthesis. By reviewing recent advances, researchers can identify potential new directions for study and application, ensuring that the compound’s full potential is explored .

Future Directions

Finally, the future directions of 1-Nitropyrazole research involve looking at unexplored or underexplored areas where the compound could be applied. This might include its use in new types of energetic materials or in other fields where its properties could be advantageous .

Each of these fields presents unique challenges and opportunities for scientific research involving 1-Nitropyrazole. The ongoing studies and developments hold promise for new discoveries and applications that could have significant impacts across multiple industries.

Research Progress in Synthesis, Properties and Applications of Nitropyrazole Research Progress in Synthesis, Properties and Applications of Nitropyrazole Recent Advances in Synthesis and Physical and Explosive Performances - MDPI

Safety and Hazards

Zukünftige Richtungen

Future research directions include exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, improving reaction efficiency, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds . There is also interest in further exploring the green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .

Eigenschaften

IUPAC Name |

1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNVOQYGXDUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221391 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitropyrazole | |

CAS RN |

7119-95-1 | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitropyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the initial decomposition pathways of 1-nitropyrazole upon excitation?

A1: Studies employing both experimental and computational methods reveal that 1-nitropyrazole, along with its derivatives like 3,4-dinitropyrazole, primarily decomposes by releasing a nitric oxide (NO) molecule after UV excitation. [] This NO product is observed to be rotationally cold, indicating a specific decomposition mechanism. []

Q2: How does the decomposition mechanism of 1-nitropyrazole differ from that of 3,4-dinitropyrazole?

A2: While both 1-nitropyrazole and 3,4-dinitropyrazole release NO upon UV excitation, the energy state at which this occurs differs. [] Theoretical calculations suggest that 1-nitropyrazole generates NO in an electronically excited state (S1), while 3,4-dinitropyrazole produces NO in the ground state (S0) due to the energetic unavailability of the S1 decomposition pathway. [] This difference is reflected in the vibrational temperature of the NO product, which is significantly hotter for 3,4-dinitropyrazole. []

Q3: Can 1-nitropyrazole be detected at extremely low concentrations? If so, what method is used?

A3: Yes, 1-nitropyrazole can be detected at femtomolar concentrations using surface-enhanced Raman spectroscopy (SERS). [] This method leverages the enhanced Raman signal produced by molecules adsorbed on plasmonic metal surfaces, enabling highly sensitive detection. []

Q4: How does the number of nitro groups attached to the pyrazole ring influence the emission spectra during femtosecond laser-induced breakdown spectroscopy (LIBS)?

A4: Research using femtosecond LIBS demonstrates that the number of nitro groups on the pyrazole ring directly impacts the observed atomic and molecular emissions. [, ] For instance, increasing the number of nitro groups leads to variations in the intensity ratios of CN/C2, CN/C, C2/C, and C2/N bands. [, ]

Q5: What is the electrochemical behavior of 1-nitropyrazole in acidic and less acidic conditions?

A5: Electrochemical studies, particularly polarography and voltammetry, reveal distinct reduction pathways for 1-nitropyrazole depending on the pH of the solution. [] In acidic media, the N-N bond in the molecule cleaves, leading to the formation of nitrous acid, which undergoes further reduction at more negative potentials. [] Conversely, at pH values above 4, a competitive reduction pathway dominates, resulting in the conversion of the nitramine group to a nitrosamine. []

Q6: What is the molecular formula and weight of 1-nitropyrazole?

A6: The molecular formula of 1-nitropyrazole is C3H3N3O2, and its molecular weight is 113.09 g/mol.

Q7: What computational chemistry methods have been used to study 1-nitropyrazole?

A8: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with 6-311G(d) and 6-311G(d,p) basis sets, have been employed to investigate the molecular structure of 1-nitropyrazole. [] These calculations provide insights into the electronic structure, molecular geometry, and other important properties of the molecule. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)